molecular formula C25H23N3O5 B5207486 N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide

N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide

Cat. No. B5207486
M. Wt: 445.5 g/mol
InChI Key: LOMHPVFGCWQYNL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide, also known as BHV-4157, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BHV-4157 is a selective inhibitor of Rho kinase (ROCK) and has been shown to have promising effects in the treatment of various diseases, including neurological disorders, cancer, and cardiovascular diseases.

Mechanism of Action

N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide exerts its therapeutic effects by selectively inhibiting ROCK, a key regulator of various cellular processes. ROCK is involved in the regulation of actin cytoskeleton dynamics, which is essential for various cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide inhibits ROCK activity and modulates various cellular processes, including cell migration, proliferation, and apoptosis. In vivo studies have shown that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide has therapeutic potential in various diseases, including glaucoma, multiple sclerosis, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide is its selectivity and potency as a ROCK inhibitor. This makes it an ideal tool for studying the role of ROCK in various cellular processes. However, one of the limitations of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide is its relatively low solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide in scientific research. One potential area of research is the use of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is the use of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further studies are needed to better understand the mechanism of action of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide involves a series of chemical reactions that are carried out in a controlled laboratory environment. The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with benzoyl chloride to form the benzoylhydrazide derivative. The final step involves the reaction of the benzoylhydrazide derivative with 2-(4-aminophenyl)vinylbenzamide to form N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide.

Scientific Research Applications

N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide has been extensively studied in various preclinical and clinical studies. In vitro studies have shown that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide is a potent inhibitor of ROCK and has the potential to modulate various cellular processes, including cell migration, proliferation, and apoptosis. In vivo studies have shown that N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide has therapeutic potential in various diseases, including glaucoma, multiple sclerosis, and cancer.

properties

IUPAC Name

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-21-14-13-17(16-22(21)33-2)15-20(26-23(29)18-9-5-3-6-10-18)25(31)28-27-24(30)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,26,29)(H,27,30)(H,28,31)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHPVFGCWQYNL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NNC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)NNC(=O)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

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